

An In-depth Technical Guide to 2,4-Dihydroxybenzamide (β -Resorcylamide)

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Compound of Interest

Compound Name: 2,4-Dihydroxybenzamide

Cat. No.: B1346612

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzamide, also widely known by its synonym β -Resorcylamide, is a phenolic amide with a range of biological activities. Its structure, featuring a benzamide core with hydroxyl groups at positions 2 and 4, makes it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis and purification protocols, and biological activities, with a particular focus on its role as an inhibitor of glutathione reductase.

Chemical Identity and Synonyms

2,4-Dihydroxybenzamide and β -Resorcylamide are synonymous terms for the same chemical entity. A comprehensive list of its identifiers is provided below.

Identifier Type	Value
IUPAC Name	2,4-dihydroxybenzamide[1]
Synonyms	β-Resorcylamide, beta-Resorcylamide, Benzamide, 2,4-dihydroxy-, 1,3,4-Resorcylic acid amide, 4-Hydroxysalicylamine, p-Hydroxysalicylamine[1][2]
CAS Number	3147-45-3[1][2][3]
Molecular Formula	C ₇ H ₇ NO ₃ [1][3]
Molecular Weight	153.14 g/mol [1]
InChI Key	IIUJCQYKTGNRHH-UHFFFAOYSA-N[1][3]
SMILES	C1=CC(=C(C=C1O)O)C(=O)N[1]
PubChem CID	76601[1]

Physicochemical Properties

The physicochemical properties of **2,4-Dihydroxybenzamide** are crucial for its handling, formulation, and biological activity. The following table summarizes key experimental and predicted data.

Property	Value	Source
Melting Point	228 °C	ChemicalBook[4]
Boiling Point (Predicted)	455.8 ± 15.0 °C	ChemicalBook[4]
Density (Predicted)	1.458 ± 0.06 g/cm ³	ChemicalBook[4]
pKa (Predicted)	8.15 ± 0.10	ChemicalBook[4]
LogP (Octanol/Water Partition Coefficient) (Predicted)	0.197	Cheméo[5]
Water Solubility (log ₁₀ WS in mol/L) (Predicted)	-0.74	Cheméo[5]
Solubility	Soluble in Methanol	ChemicalBook[4]
Appearance	White to light red to green powder/crystal	ChemicalBook[4]

Synthesis and Purification

Synthesis Protocol: Amidation of Methyl 2,4-Dihydroxybenzoate

A common method for the synthesis of **2,4-Dihydroxybenzamide** is the ammonolysis of a corresponding ester, such as methyl 2,4-dihydroxybenzoate.

Materials:

- Methyl 2,4-dihydroxybenzoate
- Ammonia solution (25% in water)
- Deionized water
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, suspend 1.69 g (0.01 mol) of methyl 2,4-dihydroxybenzoate in 10 mL of a 25% aqueous ammonia solution.
- Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours.
- After 24 hours, remove the excess ammonia and the methanol byproduct under reduced pressure using a rotary evaporator.
- Add 10 mL of deionized water to the reaction mixture.
- Extract the aqueous phase with diethyl ether (3 x 20 mL).
- Combine the organic extracts and wash them with deionized water (2 x 15 mL).
- Dry the ether layer over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude **2,4-Dihydroxybenzamide**.

Purification Protocols

4.2.1 Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at its boiling point but poorly at room temperature. For benzamide derivatives, ethanol or a binary solvent system like ethanol/water or ethyl acetate/hexane are often effective.

General Procedure:

- Dissolve the crude **2,4-Dihydroxybenzamide** in a minimal amount of the chosen hot solvent.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- If insoluble impurities are present, perform a hot gravity filtration of the solution.

- Allow the hot, clear solution to cool slowly to room temperature. This promotes the formation of large, pure crystals.
- Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum or in a drying oven at a temperature below the melting point.

4.2.2 Silica Gel Column Chromatography

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

Mobile Phase (Eluent): A solvent system of appropriate polarity. For benzamides, gradients of ethyl acetate in hexane are commonly used. The optimal eluent composition should be determined by thin-layer chromatography (TLC).

General Procedure:

- Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
- Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel column.
- Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
- Fraction Collection: Collect the eluate in a series of fractions.

- Analysis: Monitor the composition of the fractions using TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified **2,4-Dihydroxybenzamide**.

Biological Activities and Experimental Protocols

The primary reported biological activity of **2,4-Dihydroxybenzamide** is the inhibition of glutathione reductase. Derivatives of this compound have also shown promise as anticancer and antimicrobial agents.

Inhibition of Glutathione Reductase

2,4-Dihydroxybenzamide is a known inhibitor of glutathione reductase (GR), a key enzyme in the cellular antioxidant defense system. The inhibition is reported to be time-dependent and irreversible, requiring the presence of NADPH. It is suggested that the inhibition may involve a free radical effect at or near the active site of the enzyme.

5.1.1 Glutathione Reductase Inhibition Assay Protocol

This assay measures the activity of GR by monitoring the consumption of NADPH, which is observed as a decrease in absorbance at 340 nm.

Materials:

- Purified Glutathione Reductase
- **2,4-Dihydroxybenzamide** (inhibitor)
- Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5
- NADPH solution (2 mM in Assay Buffer)
- Oxidized Glutathione (GSSG) solution (20 mM in Assay Buffer)
- 96-well UV-transparent microplate

- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare serial dilutions of **2,4-Dihydroxybenzamide** in the Assay Buffer.
- In a 96-well plate, add the following to each well:
 - Assay Buffer
 - NADPH solution
 - **2,4-Dihydroxybenzamide** solution at various concentrations (or vehicle control)
 - Glutathione Reductase enzyme
- Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the GSSG solution to each well.
- Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a specified duration (e.g., 5-10 minutes).
- Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
- Determine the percentage of inhibition for each concentration of **2,4-Dihydroxybenzamide** and calculate the IC₅₀ value.

Anticancer Activity (MTT Assay)

While direct anticancer data for **2,4-Dihydroxybenzamide** is limited, its derivatives have shown activity. The MTT assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.

5.2.1 MTT Assay Protocol

Materials:

- Cancer cell line (e.g., HT-29 for colon cancer)
- Complete cell culture medium (e.g., MEM with 10% FBS)
- **2,4-Dihydroxybenzamide**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **2,4-Dihydroxybenzamide** (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity (Broth Microdilution)

The antimicrobial potential of **2,4-Dihydroxybenzamide** can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microbial strains.

5.3.1 Broth Microdilution Protocol

Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- **2,4-Dihydroxybenzamide**
- Sterile 96-well microtiter plates

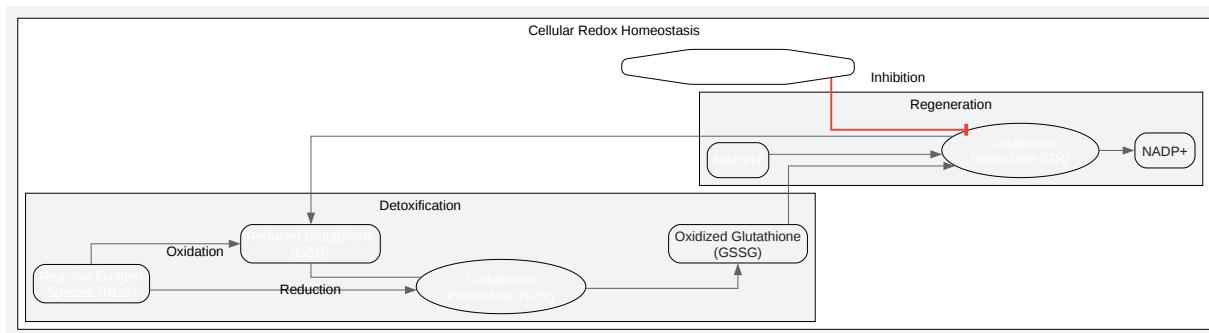
Procedure:

- Compound Dilution: Prepare a two-fold serial dilution of **2,4-Dihydroxybenzamide** in the broth medium in a 96-well plate.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
- Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the compound) and a negative control (broth only).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Signaling Pathways and Workflow Diagrams

Glutathione Redox Cycle and Inhibition by 2,4-Dihydroxybenzamide

2,4-Dihydroxybenzamide disrupts the cellular redox balance by inhibiting glutathione reductase. This enzyme is central to the glutathione redox cycle, which is responsible for maintaining a high ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A high GSH/GSSG ratio is crucial for protecting cells against oxidative damage.

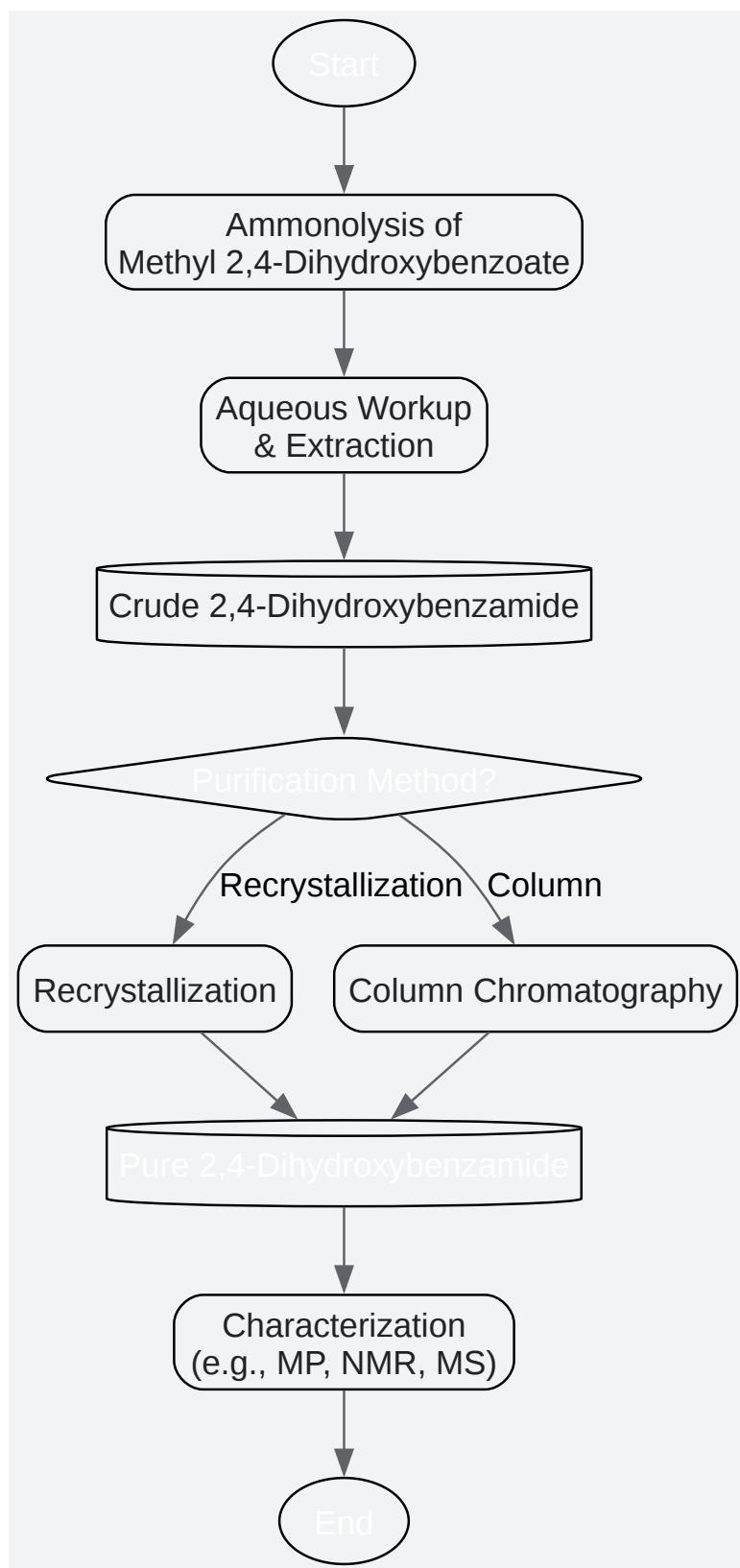


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Caption: Glutathione redox cycle and its inhibition by **2,4-Dihydroxybenzamide**.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of **2,4-Dihydroxybenzamide**.

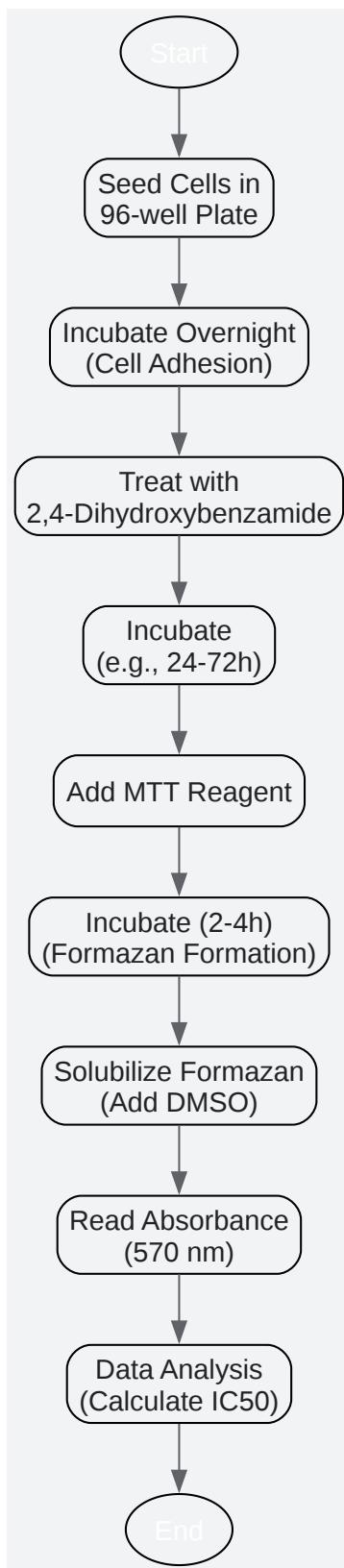


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Caption: General workflow for the synthesis and purification of **2,4-Dihydroxybenzamide**.

Experimental Workflow: MTT Assay

This diagram outlines the key steps involved in performing an MTT assay to determine the cytotoxicity of **2,4-Dihydroxybenzamide**.



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Caption: Workflow for determining cytotoxicity using the MTT assay.

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